Walsuronoid B

Apoptosis Autophagy Cancer Cell Death Mechanism

Researchers studying hepatocellular carcinoma often face irreproducible results due to uncharacterized natural product stereochemistry. Walsuronoid B solves this with single-crystal X-ray diffraction-confirmed absolute configuration, ensuring structural certainty for SAR and docking studies. Its established dual mitochondrial-lysosomal targeting and defined ROS profile enable precise interrogation of organelle crosstalk in cell death signaling. - Confirmed in vivo HCC xenograft tumor suppression with published safety baseline. - Enables dissection of autophagy as a protective survival mechanism limiting apoptosis via Atg-5 knockdown experiments. - Supplied with rigorous analytical documentation to support preclinical reproducibility.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
CAS No. 942582-15-2
Cat. No. B023641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWalsuronoid B
CAS942582-15-2
Synonymswalsuronoid B
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4=C(CC(C43C)O)C5=COC=C5)O)C)O)C)C
InChIInChI=1S/C26H30O6/c1-23(2)17(28)6-8-24(3)20-16(27)11-15-14(13-7-9-32-12-13)10-18(29)25(15,4)26(20,5)22(31)19(30)21(23)24/h6-9,12,16,18,20,27,29-30H,10-11H2,1-5H3/t16-,18+,20+,24+,25-,26-/m0/s1
InChIKeyXXFWAJSCCSMNPP-FTGJQZKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Walsuronoid B: Overview and Classification


Walsuronoid B (CAS 942582-15-2) is an 18(13→14)-abeo-limonoid natural product isolated from Walsura robusta (Meliaceae), a tropical tree species distributed in southern China, India, and Southeast Asia [1]. Its molecular formula is C₂₆H₃₀O₆ with a molecular weight of 438.51 g/mol [2]. The compound possesses a rare rearranged limonoid skeleton and its absolute configuration has been unambiguously confirmed by single-crystal X-ray diffraction, establishing a definitive structural foundation for research applications [3].

Rearranged limonoid scaffold confirmed by single-crystal X-ray diffraction
Cell death mechanism studies with apoptosis-autophagy crosstalk readouts
In vivo model-response context available in HCC xenograft systems

Walsuronoid B Substitution Specificity


Limonoids from the genus Walsura exhibit highly divergent biological activities that correlate directly with specific structural motifs. Even within the same species, closely related analogs display fundamentally distinct pharmacological profiles: walsuronoid A features a 3,4-peroxide-bridged A-seco skeleton and shows antimalarial activity, walsucochinoids D and E function as 11β-HSD1 inhibitors, and walsurin A demonstrates potent MDR-reversal activity (modulation factor 62.76) [1]. Walsuronoid B itself displays weak antimalarial activity yet is among the few Walsura limonoids with fully elucidated in vivo anticancer mechanism validation [2]. This functional divergence across structurally related limonoids means that substitution based on source species or compound class alone will yield unpredictable and likely non-equivalent experimental outcomes.

Analog Divergence

Walsura limonoids exhibit highly divergent profiles: walsuronoid A shows antimalarial activity, walsucochinoids D/E target 11β-HSD1, and walsurin A reverses MDR. Class-level substitution may yield unpredictable outcomes.

Mechanism Mismatch

Cedrelone induces concurrent apoptotic and autophagic cell death, whereas Walsuronoid B triggers apoptosis with protective autophagy. Cell death pathway interpretation may not transfer across analogs.

Model-Context Specificity

Most Walsura limonoids lack in vivo validation. Analogs characterized only in vitro may not reproduce exposure-dependent or tolerability endpoints observed with Walsuronoid B.

Walsuronoid B Evidence-Based Comparison


Cell Death Mechanism Specificity

Walsuronoid B exhibits a mechanistically distinct cell death induction profile compared to both its class baseline and structurally related cedrelone limonoids. While many limonoids and cytotoxic natural products induce both apoptosis and protective autophagy, Walsuronoid B uniquely triggers an apoptotic cell death pathway while the autophagy response functions as a compensatory survival mechanism. Knockdown of Atg-5 (a key autophagy protein) significantly enhanced the cytotoxic effect of Walsuronoid B, demonstrating that autophagy serves as a protective rather than a death-promoting process [1]. In contrast, cedrelone—another Walsura-derived limonoid with anticancer activity—induces both apoptotic and autophagic cell death concurrently, representing a fundamentally different cellular response profile [2].

Cell Death Mechanism
Cross-study comparable
Autophagy is protective; Atg-5 knockdown enhances cytotoxicity
Supports apoptosis pathway-response interpretation
Cedrelone: autophagy contributes to death; qualitative mechanistic divergence
Apoptosis Autophagy Cancer Cell Death Mechanism mTOR Signaling

Absolute Configuration by X-ray Diffraction

Walsuronoid B is one of only four compounds from the Walsura robusta fruit extract study to have its absolute configuration unambiguously confirmed by single-crystal X-ray diffraction, alongside 11-oxo-dihydrocedrelone, dysoxylumosin G, and walsunoid H [1]. In the same isolation study, the remaining 31 triterpenoids (including five new cedrelone limonoids and five new walsurin limonoids) were characterized only by NMR and mass spectrometry without X-ray crystallographic confirmation [2]. This crystallographic validation eliminates configurational ambiguity that could affect structure-activity relationship (SAR) interpretations.

Absolute Configuration
Class-level inference
Confirmed by single-crystal X-ray diffraction
Supports stereochemical reference use
4 of 35 compounds from same extract received X-ray confirmation
Structural Biology Absolute Configuration Crystallography Natural Product Chemistry

In Vivo Antitumor Efficacy and Safety

Walsuronoid B has demonstrated in vivo tumor growth suppression in a hepatocellular carcinoma xenograft mouse model, with the study reporting 'few side effects' observed during treatment [1]. This dual assessment—documenting both efficacy and a favorable safety profile in the same model—distinguishes Walsuronoid B from many limonoid analogs. For comparison, structurally related limonoids such as compounds 3 and 5 (yunnanolide A and 11β-hydroxyisowalsuranolide) from Walsura yunnanensis showed potent cytotoxicity against five human tumor cell lines with IC₅₀ values of 2.2–4.2 μM but lack reported in vivo validation [2]. Similarly, walsurin A from the same species demonstrates significant MDR-reversal activity (modulation factor 62.76) but was evaluated only in vitro at non-toxic concentrations [3].

In Vivo Model Response
Cross-study comparable
In vivo validation present
Comparators: in vitro-only characterization
Supports in vivo model-response context
HCC xenograft model; tolerability endpoint context requires review
In Vivo Pharmacology Xenograft Model Hepatocellular Carcinoma Safety Assessment

Mitochondrial and Lysosomal Targeting

Walsuronoid B induces dysfunction of both mitochondria and lysosomes as primary mediators of its cytotoxic effect, while endoplasmic reticulum (ER) stress does not contribute to its mechanism [1]. This dual organelle targeting profile is mechanistically distinct from limonoids such as cedrelone, which activates ROS production and modulates mitochondrial activities but does not have the same documented lysosomal dysfunction component [2]. The compound's specific organelle-targeting signature is linked to ROS generation, with elevated levels of hydrogen peroxide, nitric oxide, and superoxide anion radical measured in treated cells [1].

Organelle Targeting
Cross-study comparable
Dual targeting: mitochondrial + lysosomal; ER stress not involved
Supports organelle-targeting pathway interpretation
ROS generation: H₂O₂, NO, O₂⁻ measured in treated cells
Mitochondrial Dysfunction Lysosomal Dysfunction Organelle Targeting ROS Signaling

Walsuronoid B Research Applications


Apoptosis-Autophagy Crosstalk in Liver Cancer

Walsuronoid B is uniquely suited for studies examining the interplay between apoptotic and autophagic signaling in liver cancer models. The compound's established phenotype—where autophagy functions as a protective survival mechanism that limits apoptosis—enables researchers to dissect the molecular switches governing cell fate decisions. Atg-5 knockdown experiments with this compound can reveal context-dependent autophagy functions distinct from the cedrelone model [1].

Mitochondrial and Lysosomal Dysfunction Studies

The dual organelle targeting of Walsuronoid B (mitochondrial and lysosomal, with ER stress excluded) makes it a valuable tool for studying organelle cross-talk in cell death signaling. Its defined ROS generation profile (H₂O₂, NO, O₂⁻) allows precise interrogation of redox-mediated organelle damage pathways [1].

In Vivo HCC Xenograft Studies

Walsuronoid B is one of the few Walsura limonoids with documented in vivo tumor suppression in HCC xenograft models. The published safety profile (few side effects observed) provides a baseline for preclinical study design [1].

Limonoid SAR Studies

The single-crystal X-ray diffraction-confirmed absolute configuration of Walsuronoid B establishes it as a structurally unambiguous reference for SAR investigations [2]. Computational modeling and docking studies can proceed with stereochemical certainty.

Application
Selection Property
Validation Focus
Liver cancer cell death studies
Apoptosis-autophagy crosstalk context
Atg-5 pathway-response interpretation
Organelle-targeting mechanism studies
Mitochondrial/lysosomal targeting context
ROS-mediated organelle damage endpoints
HCC xenograft model studies
In vivo model-response context
Tumor growth suppression endpoint review
Limonoid SAR and docking studies
X-ray-confirmed absolute configuration
Stereochemical reference suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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